molecular formula C11H9F2N3O3S B2940782 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2319784-96-6

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B2940782
CAS No.: 2319784-96-6
M. Wt: 301.27
InChI Key: YUDLEWAULDIGOZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a sulfonamide group linked to a 2-methoxypyrimidine moiety. Its structure combines electron-withdrawing fluorine atoms and a polar methoxypyrimidine group, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-9(6-15-11)16-20(17,18)10-3-7(12)2-8(13)4-10/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDLEWAULDIGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of carbonic anhydrase, a key enzyme involved in various physiological processes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide with sulfonamide derivatives sharing analogous scaffolds but differing in substituents or heterocyclic moieties.

Substituent Effects on the Benzene Ring

  • 3,5-Difluoro Substitution (Target Compound): Fluorine atoms at the 3- and 5-positions enhance electronegativity and metabolic stability compared to non-halogenated analogs. Fluorine’s small atomic radius minimizes steric hindrance while increasing lipophilicity .
  • SC-558 and Analogs (1a-f): These compounds feature a benzene-sulfonamide core with substituents like Br, Cl, OCH₃, or (C=O)OCH₂CH₃. Bromine and chlorine, being bulkier halogens, may reduce solubility compared to fluorine. Methoxy groups (OCH₃) increase polarity but may alter binding specificity .

Heterocyclic Moieties in Sulfonamide Derivatives

  • Pyrimidine’s aromaticity contributes to planar geometry, facilitating π-π stacking .
  • Tetrahydrofuran (THF) Derivatives (): Compounds like N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide incorporate THF, which enhances solubility but introduces stereochemical complexity. The trifluoroacetamido group may increase metabolic resistance compared to simple sulfonamides .

Table 1: Comparative Properties of Sulfonamide Derivatives

Compound Substituents (Benzene) Heterocycle Key Features
Target Compound 3,5-F₂ 2-Methoxypyrimidine High electronegativity, moderate lipophilicity, potential for π-π stacking
SC-558 Analogs (1d, 1e) Br, Cl None Lower solubility, higher steric bulk, increased halogen-bonding capability
Morpholin-4-ylpyrimidine Derivative Br Morpholine Enhanced flexibility, basicity, but reduced metabolic stability
THF-Containing Derivative Cl, CF₃CO Tetrahydrofuran Improved solubility, stereochemical complexity, trifluoroacetamido stability

Research Findings and Implications

  • Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich enzyme active sites compared to electron-donating groups like OCH₃ or morpholine .
  • Biological Activity: Pyrimidine-containing sulfonamides often exhibit higher selectivity for kinases or COX-2 compared to morpholine or THF derivatives, which may target broader pathways .
  • Metabolic Stability: Fluorinated derivatives generally show longer half-lives in vivo than chlorinated or brominated analogs due to resistance to oxidative metabolism .

Biological Activity

3,5-Difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide compound recognized for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzene ring with two fluorine substituents at positions 3 and 5, a methoxy group attached to a pyrimidine moiety at position 2, and a sulfonamide functional group. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that sulfonamide compounds possess a variety of biological activities including:

  • Antimicrobial : Inhibits bacterial growth by targeting folic acid synthesis pathways.
  • Anti-inflammatory : Reduces inflammation through inhibition of specific enzymes.
  • Antitumor : Exhibits cytotoxic effects against cancer cell lines.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfonamide with methyl groupAntimicrobial
4-Amino-N-(4-fluorophenyl)sulfonamideFluorinated sulfonamideAntimicrobial
2-Amino-N-(pyridin-3-yl)sulfonamidePyridine-containing sulfonamideAntimicrobial
3,5-Difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide Difluoro and methoxy-substitutedAntimicrobial, Anti-inflammatory, Antitumor

The biological activity of 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, such as dihydropteroate synthase.
  • Receptor Interaction : It may also interact with receptors implicated in inflammation and cancer progression.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains. For instance, it showed significant activity against Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Research indicated that the compound reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.
  • Antitumor Properties : In cell line assays, the compound exhibited cytotoxicity against human cancer cells, suggesting potential as an anticancer agent.

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